Role of Fmoc-Dap(Boc)-OSu in non-canonical amino acid incorporation.
Role of Fmoc-Dap(Boc)-OSu in non-canonical amino acid incorporation.
The Strategic Role of Fmoc-Dap(Boc)-OSu in Non-Canonical Amino Acid Incorporation and Advanced Bioconjugation
In the rapidly evolving landscape of targeted therapeutics, peptidomimetics, and Antibody-Drug Conjugates (ADCs), the precise spatial arrangement of functional groups is paramount. Fmoc-Dap(Boc)-OSu (CAS: 2137482-71-2)[1] emerges as a highly specialized, pre-activated non-canonical amino acid (ncAA) designed to solve complex synthetic bottlenecks. Comprising a 2,3-diaminopropionic acid (Dap) core, this molecule is orthogonally protected by an N-α-Fmoc group and an N-β-Boc group, while its C-terminus is activated as an N-hydroxysuccinimide (OSu) ester.
This technical guide deconstructs the chemical rationale, mechanistic pathways, and self-validating protocols for incorporating Fmoc-Dap(Boc)-OSu into advanced drug development workflows.
Chemical Anatomy and Causal Logic
The structural design of Fmoc-Dap(Boc)-OSu is dictated by the need for absolute chemoselectivity and steric control in bioconjugation.
Why Dap instead of Lysine? Standard bioconjugation often relies on Lysine derivatives. However, Lysine possesses a flexible, four-carbon (butyl) side chain. In contrast, Dap features a single-carbon side chain, making it the shortest possible primary amine-containing amino acid[2]. This rigidifies the local conformation, reducing the entropic penalty during target-receptor binding—a critical factor in the design of bicyclic peptides (such as tachykinin NK2 antagonists)[3] and tightly controlled ADC linkers[4].
Why the OSu Ester instead of the Free Acid (-OH)? Traditional peptide synthesis utilizing Fmoc-Dap(Boc)-OH requires the addition of coupling reagents like HATU, DIC, or EDC[5]. The causality for avoiding these in delicate bioconjugations is twofold:
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Byproduct Generation: Coupling reagents generate insoluble byproducts (e.g., diisopropylurea from DIC) that complicate solution-phase purification.
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Epimerization: In situ activation of the free carboxylic acid can lead to oxazolone formation, risking epimerization at the α-carbon. The OSu ester circumvents these issues. It is a pre-activated leaving group that undergoes spontaneous nucleophilic acyl substitution with primary amines in aqueous or organic media without external activating agents, making it an ideal "plug-and-play" module[6].
Mechanistic Pathways of Orthogonal Reactivity
The true power of Fmoc-Dap(Boc)-OSu lies in its "tri-orthogonal" nature. The OSu ester reacts spontaneously with amines, the Fmoc group is base-labile[], and the Boc group is acid-labile[8]. This allows researchers to sequentially functionalize three distinct vectors of the molecule without cross-reactivity.
Orthogonal reactivity workflow of Fmoc-Dap(Boc)-OSu demonstrating spontaneous bioconjugation.
Quantitative Data & Comparative Analysis
To justify the selection of Fmoc-Dap(Boc)-OSu over alternative building blocks, the following table summarizes the physicochemical and operational metrics across standard synthesis parameters:
| Metric | Fmoc-Dap(Boc)-OSu | Fmoc-Dap(Boc)-OH | Fmoc-Lys(Boc)-OSu |
| Side-Chain Length | 1 carbon (β-amine) | 1 carbon (β-amine) | 4 carbons (ε-amine) |
| Coupling Reagent Required | No (Pre-activated) | Yes (e.g., HATU/DIC) | No (Pre-activated) |
| Aqueous Compatibility | Excellent (pH 7.5–8.5) | Poor (Requires organic media) | Excellent (pH 7.5–8.5) |
| Steric Profile | Highly compact, rigid | Highly compact, rigid | Flexible, extended |
| Epimerization Risk | Very Low | Moderate (reagent dependent) | Very Low |
| Primary Application | ADC Linkers, Aqueous Bioconjugation | Solid-Phase Peptide Synthesis | Standard Bioconjugation |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that each step provides measurable feedback to guarantee scientific integrity.
Protocol A: Solution-Phase Bioconjugation to a Target Protein/Peptide
Objective: Incorporate the Dap residue onto a target amine without external coupling reagents. Causal Rationale: The reaction must be buffered between pH 7.5 and 8.5. Below pH 7.5, the target primary amine remains protonated ( NH3+ ) and non-nucleophilic. Above pH 8.5, the base-catalyzed hydrolysis of the NHS ester outpaces the desired aminolysis reaction.
Step-by-Step Methodology:
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Preparation of Target: Dissolve the target amine (e.g., peptide or monoclonal antibody) in 0.1 M Sodium Bicarbonate buffer (pH 8.0) to a concentration of 1–5 mg/mL.
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Reagent Solubilization: Dissolve Fmoc-Dap(Boc)-OSu (3–5 molar equivalents relative to target amines) in a minimal volume of anhydrous DMSO. Causality: Dissolving the OSu ester in an anhydrous polar aprotic solvent prior to aqueous introduction prevents premature bulk hydrolysis.
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Conjugation: Add the Fmoc-Dap(Boc)-OSu solution dropwise to the aqueous target solution under gentle vortexing. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent protein denaturation.
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Incubation: Allow the reaction to proceed at room temperature for 2 hours.
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Self-Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. The successful coupling is validated by the disappearance of the target mass and the appearance of the conjugate mass (+408 Da mass shift), alongside the detection of the released NHS leaving group (m/z 115).
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Purification: Isolate the conjugate via size-exclusion chromatography (SEC) or preparative HPLC.
Protocol B: Orthogonal Deprotection for Downstream Functionalization
Objective: Selectively expose the α-amine or β-amine for payload attachment (e.g., cytotoxins or fluorophores).
Pathway 1: Fmoc Removal (Base-Labile)
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Cleavage: Treat the purified, lyophilized conjugate with 20% piperidine in DMF for 20 minutes[]. Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorene ring, initiating a β -elimination mechanism that liberates the α-amine and generates dibenzofulvene.
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Self-Validation (Kaiser Test): Apply the Kaiser test to an aliquot. A transition to a deep blue color confirms the presence of the newly liberated primary amine.
Pathway 2: Boc Removal (Acid-Labile)
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Cleavage: Treat the conjugate with a cleavage cocktail comprising 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 1 hour[8]. Causality: TFA cleaves the tert-butyl group. TIPS is strictly required as a carbocation scavenger to prevent the highly reactive tert-butyl cations from re-alkylating electron-rich residues (e.g., Tryptophan or Tyrosine) on the target.
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Self-Validation (Mass Shift): Precipitate the product in cold diethyl ether, centrifuge, and analyze via LC-MS. A mass reduction of exactly 100 Da confirms complete Boc removal.
Applications in Advanced Drug Development
The unique structural properties of Fmoc-Dap(Boc)-OSu have cemented its role in next-generation therapeutics:
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Antibody-Drug Conjugates (ADCs): The compact Dap side chain is utilized to synthesize highly constrained, cleavable ADC linkers. By minimizing the distance between the payload and the antibody, researchers can reduce the hydrophobicity of the linker-payload complex, thereby improving the pharmacokinetic profile and reducing premature clearance[4].
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Targeted Delivery Systems: As outlined in patent literature for [6], Fmoc-Dap(Boc) derivatives act as critical branching nodes. The orthogonally protected α-amine and β-amine allow for the independent, stepwise attachment of a targeting ligand (such as folate) and a therapeutic payload, creating a highly specific bivalent delivery vehicle.
References
- Google Patents. "US7601332B2 - Vitamin receptor binding drug delivery conjugates".
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MDPI. "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid". Molecules. [Link]
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ACS Publications. "Non-Natural Linker Configuration in 2,6-Dipeptidyl-Anthraquinones Enhances the Inhibition of TAR RNA Binding". Bioconjugate Chemistry.[Link]
Sources
- 1. 2137482-71-2_Fmoc-Dap(Boc)-OSuCAS号:2137482-71-2_Fmoc-Dap(Boc)-OSu【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]
- 6. US7601332B2 - Vitamin receptor binding drug delivery conjugates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
